molecular formula C22H34I3N3O10 B100269 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol CAS No. 19080-53-6

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B100269
CAS No.: 19080-53-6
M. Wt: 881.2 g/mol
InChI Key: RNZGAAKUQHFAOK-WZTVWXICSA-N
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Description

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple iodine atoms and carbamoyl groups, which contribute to its distinct reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves multiple steps, including the introduction of iodine atoms and carbamoyl groups onto the phenoxy ring. The reaction conditions typically require the use of strong oxidizing agents and specific catalysts to ensure the correct placement of functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of iodine atoms makes it susceptible to oxidation reactions, which can lead to the formation of higher oxidation state products.

    Reduction: Reduction reactions can remove iodine atoms or reduce carbamoyl groups to amines.

    Substitution: The phenoxy ring allows for substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenoxy derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine atoms and carbamoyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Inducing oxidative stress: Through the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • Heptanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
  • Hexanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
  • Acetic acid, phenyl[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)

Uniqueness

The uniqueness of propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd with 1-deoxy-1-(methylamino)-D-glucitol (1:1) lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties

Properties

CAS No.

19080-53-6

Molecular Formula

C22H34I3N3O10

Molecular Weight

881.2 g/mol

IUPAC Name

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C15H17I3N2O5.C7H17NO5/c1-4-19-13(21)7-9(16)8(14(22)20-5-2)11(18)12(10(7)17)25-6(3)15(23)24;1-8-2-4(10)6(12)7(13)5(11)3-9/h6H,4-5H2,1-3H3,(H,19,21)(H,20,22)(H,23,24);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

RNZGAAKUQHFAOK-WZTVWXICSA-N

SMILES

CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O

Synonyms

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodo-phenoxy]propanoic acid, (2R,3 R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol

Origin of Product

United States

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